molecular formula C11H15N3O3 B7050782 Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate

Cat. No.: B7050782
M. Wt: 237.25 g/mol
InChI Key: AQJWYZGSAAMYFI-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate stands out due to its unique ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-10(15)6-12-11(16)8-7-14-5-3-2-4-9(14)13-8/h7H,2-6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJWYZGSAAMYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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